molecular formula C7H8N2O2 B1272744 2-Amino-6-methylnicotinic acid CAS No. 846021-26-9

2-Amino-6-methylnicotinic acid

Cat. No.: B1272744
CAS No.: 846021-26-9
M. Wt: 152.15 g/mol
InChI Key: XQBYYQRWYONQLM-UHFFFAOYSA-N
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Description

2-Amino-6-methylnicotinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinic acid, featuring an amino group at the second position and a methyl group at the sixth position on the pyridine ring

Scientific Research Applications

2-Amino-6-methylnicotinic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2-Amino-6-methylnicotinic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Amino-6-methylnicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in metabolic pathways. These interactions facilitate various biochemical reactions, such as oxidation-reduction reactions, which are essential for cellular energy production and metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in these processes, thereby affecting cell function. For instance, it can impact the levels of NAD and NADP, which are vital for maintaining cellular redox balance and energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to certain enzymes, altering their activity and thereby influencing metabolic pathways. This compound can also modulate the expression of genes involved in redox reactions and energy metabolism, further highlighting its role in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in potential therapeutic applications. Threshold effects and toxicity studies have provided valuable information on the safe and effective use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid and nucleotide metabolism. It interacts with enzymes such as NAD and NADP, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining cellular energy balance and redox homeostasis, further emphasizing the importance of this compound in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence its interactions with other biomolecules and its overall biochemical properties, further highlighting its significance in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methylnicotinic acid typically involves the reaction of 2-chloro-3-cyanopyridine with ammonia under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by an amino group. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50°C and 100°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Aminonicotinic acid
  • 6-Methylnicotinic acid
  • 3-Aminonicotinic acid

Comparison: 2-Amino-6-methylnicotinic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2-aminonicotinic acid lacks the methyl group, which affects its solubility and reactivity. Similarly, 6-methylnicotinic acid does not have the amino group, altering its potential for forming hydrogen bonds and participating in substitution reactions .

Properties

IUPAC Name

2-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBYYQRWYONQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370310
Record name 2-AMINO-6-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846021-26-9
Record name 2-AMINO-6-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-Chloro-6-methyl-nicotinic acid (3.00 g, 17.5 mmol) in ammonia in MeOH (7M, 60 mL) in a bomb was heated to 120° C. overnight. After cooling, the solvent was removed and the residue was neutralized with 2N HCl. The precipitate was filtered, washed with water and dried to afford 2-Amino-6-methyl-nicotinic acid (1.44 g, 54%). 1H NMR (CD3OD, 400 MHz) δ 8.21 (d, J=7.6 Hz, 1H), 6.60 (d, J=7.6 Hz, 1H), 2.41 (s, 3H). MS (APCI+) [M+H]+153.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main objective of the research presented in the paper "Process for the preparation of 2-amino-6-methylnicotinic acid"?

A1: The research focuses on developing an improved process for synthesizing this compound []. The paper details a specific synthetic route that aims to achieve a higher yield and purity compared to existing methods.

Q2: What are the key steps involved in the synthesis of this compound as described in the paper?

A2: The synthesis involves two main steps []:

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